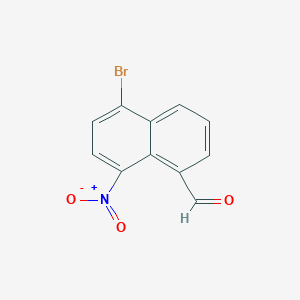

5-Bromo-8-nitro-1-naphthaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H6BrNO3 |

|---|---|

Molecular Weight |

280.07 g/mol |

IUPAC Name |

5-bromo-8-nitronaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C11H6BrNO3/c12-9-4-5-10(13(15)16)11-7(6-14)2-1-3-8(9)11/h1-6H |

InChI Key |

PELZLDYCMWFUJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=CC=C2[N+](=O)[O-])Br)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 8 Nitro 1 Naphthaldehyde

Strategic Precursor Synthesis and Functionalization Pathways

The synthesis of 5-Bromo-8-nitro-1-naphthaldehyde necessitates precise control over the introduction of bromo and nitro groups onto the naphthalene (B1677914) core. This is achieved through carefully designed precursor synthesis and functionalization pathways.

The regioselective bromination of naphthalene derivatives is a critical step in the synthesis of the target compound. Researchers have explored various methods to achieve high selectivity for the desired isomer. The bromination of naphthalene with bromine in dichloromethane (B109758) (DCM) over solid catalysts has been investigated as a viable method for producing a range of brominated naphthalenes, including 1-bromonaphthalene (B1665260) and various di-, tri-, tetra-, and pentabromonaphthalenes. researchgate.net The specific products obtained can be controlled by adjusting the type of solid catalyst used. researchgate.net

For instance, the bromination of acenaphthene, a precursor to naphthaldehyde derivatives, can be achieved using sodium bromide and a catalyst in a mixed solvent system of glacial acetic acid and water, followed by the addition of hydrogen peroxide. patsnap.com This method has been shown to produce 5-bromoacenaphthene (B1265734) in high yields. patsnap.com The choice of catalyst, such as NiCl₂·6H₂O or CuCl₂·2H₂O, can influence the reaction conditions and yield. patsnap.com

| Catalyst | Temperature (°C) | Reaction Time (hours) | Yield of 5-bromoacenaphthene (%) | Purity (%) |

| NiCl₂·6H₂O | 20 | 3 | 92.4 | - |

| CuCl₂·2H₂O | 15 | 4 | 94.4 | 98.3 |

| This table presents data on the synthesis of 5-bromoacenaphthene, a precursor for this compound, using different catalysts. Data sourced from a patent on the preparation method of 4-bromo-5-nitro-1,8-naphthalic anhydride (B1165640). patsnap.com |

Furthermore, one-pot regioselective bromination of aromatic amines has been demonstrated by treating the aniline (B41778) with n-butyllithium and then trimethyltin (B158744) chloride, followed by reaction with bromine to yield p-bromoaniline with no dibromoaniline side products. nih.gov While not directly applied to naphthaldehyde, this methodology highlights the potential for developing highly selective bromination protocols for related aromatic systems.

The introduction of the nitro group at the 8-position of the naphthaldehyde ring is another crucial step that requires precise control. Traditional methods often involve the use of mixed acids (sulfuric acid/nitric acid), but these can lead to issues with regioselectivity and the formation of unwanted byproducts. patsnap.com

More advanced and directed nitration protocols are being explored to overcome these challenges. For example, the nitration of 5-bromoacenaphthene can be carried out using metal nitrates in glacial acetic acid. patsnap.com This approach offers a potentially milder and more selective alternative to traditional nitrating agents.

Research into the nitration of various aromatic compounds has highlighted the use of catalysts to direct the position of nitration. For instance, copper-catalyzed ortho-nitration of aryl ureas and 1-naphthylamine (B1663977) derivatives has been reported. researchgate.net These methods often utilize reagents like tert-butyl nitrite (B80452) as the nitro source. researchgate.net While not specific to naphthaldehyde, these findings suggest that catalytic systems could be developed to direct the nitration of brominated naphthaldehyde intermediates to the desired 8-position.

The synthesis of peri-naphthindigo (PNI) and its derivatives from 8-nitro-1-naphthaldehyde has also provided insights into relevant reaction pathways. acs.org The initial step often involves a Baeyer-Drewson type reaction of 8-nitro-1-naphthaldehyde with acetone (B3395972) under basic conditions. acs.org Modifications to this, such as a Henry-type reaction using the conjugate base of nitromethane, have shown promise in improving yields. acs.org

Convergent and Linear Synthetic Route Development for this compound

A common linear approach starts with acenaphthene, which is first brominated to 5-bromoacenaphthene, followed by nitration to 4-bromo-5-nitroacenaphthene, and finally oxidation to 4-bromo-5-nitro-1,8-naphthalic anhydride, a closely related compound. patsnap.com This highlights a potential pathway where the aldehyde functionality is introduced at a later stage.

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing waste and energy consumption, aligning with the principles of green chemistry. researchgate.netnih.gov This involves a systematic study of various parameters such as solvent, temperature, reaction time, and catalyst loading. researchgate.netits.ac.id

For instance, in the synthesis of α,α-dihalo-N-arylacetamides from β-oxo amides, a related transformation, optimization of conditions including the solvent, temperature, and amount of diiodobenzene (DIB) was crucial to achieving the best results. researchgate.net The use of spreadsheets and other tools can aid in the management and interpretation of data to inform reaction optimization. nih.gov The development of high-throughput experimentation (HTE) tools and machine learning algorithms is also changing the paradigm of reaction optimization, allowing for the rapid screening of a wide range of variables. semanticscholar.org

Transition metal catalysis offers powerful tools for the functionalization of naphthaldehyde and its derivatives. nih.gov Catalysts can enhance reaction rates, improve selectivity, and enable novel transformations that are not possible with traditional methods.

Gold and copper complexes have been shown to catalyze the functionalization of naphthalene. nih.gov For example, gold-catalyzed reactions can lead to the insertion of a carbene unit into an aromatic C-H bond, while copper-based catalysts can yield cycloheptatriene (B165957) derivatives. nih.gov These findings demonstrate the potential of transition metal catalysis to selectively modify the naphthalene core.

Programmable catalysis, where the catalytic activity is controlled by external signals, is an emerging area with the potential to revolutionize chemical synthesis. youtube.com This approach could allow for dynamic control over reaction rates and pathways, leading to more efficient and selective syntheses.

Palladium-catalyzed C-H activation has emerged as a particularly powerful strategy for the synthesis of complex organic molecules. acs.orgnih.gov This approach allows for the direct functionalization of C-H bonds, which are ubiquitous in organic compounds, avoiding the need for pre-functionalized starting materials. nih.gov

Palladium catalysts can facilitate the formation of highly substituted naphthalenes from arenes and alkynes through a twofold aryl C-H bond activation. nih.gov This protocol demonstrates the ability of palladium to construct the naphthalene core itself.

In the context of naphthaldehyde functionalization, palladium-catalyzed C-H activation could be used to introduce substituents at specific positions. The reaction often proceeds through a cyclometalated intermediate, where the palladium center is directed to a specific C-H bond by a coordinating group on the substrate. nih.gov The functionalization can then occur through various mechanistic pathways, including those involving Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycles. nih.gov The development of these reactions for the specific synthesis of this compound could lead to more efficient and atom-economical synthetic routes.

Exploration of Catalytic Systems in Naphthaldehyde Functionalization (e.g., Transition Metal Catalysis)

Cross-Coupling Strategies Employing Bromonaphthaldehydes

The bromine atom in bromonaphthaldehydes serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. These reactions are fundamental for the structural diversification of the naphthalene scaffold. nih.govwikipedia.org For a substrate like this compound, palladium-catalyzed reactions are particularly prominent.

A variety of palladium-catalyzed cross-coupling reactions can be performed on a bromo-naphthalene precursor to generate diverse libraries of compounds. nih.gov The general mechanism for these reactions, such as the Kumada, Negishi, Stille, and Suzuki couplings, involves the oxidative addition of the aryl bromide to a low-valent palladium catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the final product and regenerate the catalyst. wikipedia.orgyoutube.com

Table 1: Overview of Potential Cross-Coupling Reactions for Functionalizing Bromonaphthaldehydes

| Reaction Name | Organometallic Reagent (R'-M) | Resulting Bond | Key Advantages |

|---|---|---|---|

| Suzuki Coupling | R'-B(OR)₂ or R'-BF₃K | C-C | High functional group tolerance; commercially available reagents. |

| Stille Coupling | R'-Sn(Alkyl)₃ | C-C | Mild reaction conditions; tolerance of various functional groups. |

| Negishi Coupling | R'-ZnX | C-C | High reactivity and selectivity. |

| Buchwald-Hartwig Amination | HNR'₂ | C-N | Forms aromatic amines, crucial for many biologically active molecules. youtube.com |

This table presents potential applications of cross-coupling reactions to bromonaphthaldehyde scaffolds based on established methodologies.

In the context of synthesizing derivatives from this compound, a Suzuki coupling could introduce a new aryl or alkyl group at the 5-position, while a Buchwald-Hartwig amination could install a substituted amine. youtube.com The presence of the electron-withdrawing nitro and aldehyde groups can influence the reactivity of the C-Br bond, a factor that must be considered during reaction optimization.

Novel Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry places increasing emphasis on developing environmentally friendly processes. This involves minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency. tntech.edu The synthesis of complex molecules like this compound can benefit significantly from the application of green chemistry principles. rsc.org

Development of Environmentally Benign Reaction Media

A key aspect of green chemistry is the replacement of volatile and toxic organic solvents. ijcmas.com Research has focused on alternative reaction media that reduce environmental impact.

Aqueous Media: Performing reactions in water is highly desirable. For instance, the synthesis of 5-bromoindole, another brominated aromatic compound, involves steps carried out in aqueous solutions of sodium or potassium bisulfite, followed by treatment with bromine in water. google.com This approach avoids flammable and toxic organic solvents.

Mechanochemistry: Solvent-free reaction conditions, such as those achieved through mechanochemistry (ball milling), represent a significant advancement in green synthesis. rsc.org Grinding solids together, sometimes with a minimal amount of liquid (Liquid-Assisted Grinding), can lead to high-yield reactions with reduced waste. ijcmas.comrsc.org This has been successfully applied to nitration reactions, which are traditionally associated with hazardous acid mixtures. rsc.org

Green Solvents: When solvents are necessary, the focus shifts to greener alternatives like ionic liquids, supercritical fluids, or biomass-derived solvents. For example, the synthesis of N-(2-ethylhexyl)-3-bromo-6-nitro-1,8-naphthalimide, a related compound, utilizes a mixture of N-methyl-2-pyrrolidone (NMP) and acetic acid, which are then poured into water for precipitation, simplifying product isolation. mdpi.com

Chemo- and Regioselective Synthesis Strategies

Achieving the specific this compound substitution pattern requires precise control over the reaction sequence, a challenge known as chemo- and regioselectivity. mdpi.comrsc.org The synthetic strategy must ensure that the functional groups are introduced at the correct positions without interfering with each other.

A plausible synthetic route would likely start from a more accessible precursor, such as 1,8-naphthalic anhydride. mdpi.com A one-pot protocol for the synthesis of related compounds involves the sequential nitration and bromination of 1,8-naphthalic anhydride in sulfuric acid at room temperature. mdpi.com The regioselectivity is controlled by the nature of the reagents and the reaction conditions.

Table 2: Illustrative Regioselective Synthesis Steps for a Substituted Naphthalene Core

| Step | Reaction | Reagents | Key Outcome | Reference |

|---|---|---|---|---|

| 1 | Nitration | 1,8-Naphthalic Anhydride, Sodium Nitrate, conc. Sulfuric Acid | Forms 3-nitro-1,8-naphthalic anhydride. The nitro group directs subsequent substitution. | mdpi.com |

| 2 | Bromination | 3-nitro-1,8-naphthalic Anhydride, N-bromosuccinimide, conc. Sulfuric Acid | Selectively brominates the nitrated ring to yield 3-bromo-6-nitro-1,8-naphthalic anhydride. | mdpi.com |

This table outlines a potential synthetic pathway based on the established synthesis of related naphthalic anhydrides. mdpi.com

The synthesis of the analogous 5-chloro-8-nitro-1-naphthoyl chloride provides further insight. nih.govacs.org The synthesis starts with a substituted naphthalene and introduces the required functional groups in a stepwise manner, highlighting the importance of a carefully planned synthetic sequence to achieve the desired regiochemistry. The development of novel catalytic systems, including indium(III) catalysts for benzannulation reactions, continues to provide new and efficient routes to highly substituted naphthaldehydes. researchgate.net

Elucidation of Chemical Reactivity and Derivatization Pathways of 5 Bromo 8 Nitro 1 Naphthaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde group (-CHO) is a versatile functional group that readily undergoes a variety of chemical transformations, making it a key site for the derivatization of 5-bromo-8-nitro-1-naphthaldehyde.

Nucleophilic Addition Reactions

The carbon atom of the aldehyde group is electrophilic and is susceptible to attack by nucleophiles. This leads to nucleophilic addition reactions, a fundamental process in organic chemistry. The electron-withdrawing nature of the nitro group on the naphthalene (B1677914) ring further enhances the electrophilicity of the aldehyde carbon, making it more reactive towards nucleophiles.

Common nucleophiles that can react with this compound include organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li), as well as cyanide ions (CN⁻) and acetylides. The addition of these nucleophiles to the aldehyde results in the formation of secondary alcohols.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Grignard Reagent | Phenylmagnesium bromide | Secondary alcohol |

| Organolithium | n-Butyllithium | Secondary alcohol |

| Cyanide | Sodium cyanide | Cyanohydrin |

Condensation Reactions with Amines and Other Nucleophiles for Schiff Base Formation

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. jetir.orgrsisinternational.org This reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by the elimination of a water molecule. The formation of a Schiff base is a reversible reaction that is often catalyzed by acid or base, or driven by the removal of water. rsisinternational.org

Schiff bases derived from this compound are of interest due to their potential applications in various fields, including coordination chemistry and materials science. jetir.org The stability of these Schiff bases is enhanced by the aromatic nature of the naphthalene ring. rsisinternational.org

Table 2: Schiff Base Formation from this compound

| Amine Reactant | Product |

|---|---|

| Aniline (B41778) | N-(5-bromo-8-nitro-1-naphthylidene)aniline |

| Ethylamine | N-(5-bromo-8-nitro-1-naphthylidene)ethanamine |

Oxidation and Reduction Chemistry of the Formyl Group

The aldehyde group of this compound can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The resulting 5-bromo-8-nitronaphthalene-1-carboxylic acid is a valuable intermediate for further synthetic modifications. chemicalbook.com

Reduction: Reduction of the aldehyde to a primary alcohol can be accomplished using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. The resulting (5-bromo-8-nitro-1-naphthalenyl)methanol can serve as a precursor for the synthesis of other derivatives.

Reactions at the Bromine Substituent

The bromine atom attached to the naphthalene ring provides another avenue for the derivatization of this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the strongly electron-withdrawing nitro group in the ortho position to the bromine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgchemistrysteps.com In this reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org For an SNAr reaction to occur, the presence of a strong electron-withdrawing group, like the nitro group, positioned ortho or para to the leaving group (bromine) is crucial for stabilizing the negatively charged intermediate. libretexts.orglibretexts.org

A variety of nucleophiles can be used in SNAr reactions, including alkoxides, phenoxides, and amines. chemistrysteps.com These reactions provide a direct method for introducing new functional groups onto the naphthalene core. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions

The bromine substituent on this compound makes it an ideal substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Reaction: The Suzuki coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. wikipedia.orgorganic-chemistry.org This reaction is widely used for the synthesis of biaryl compounds. wikipedia.orgnih.gov this compound can be coupled with various aryl or vinyl boronic acids to generate a diverse range of derivatives. harvard.edumdpi.com The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent. organic-chemistry.orgnih.gov The use of nitroarenes as electrophiles in Suzuki-Miyaura coupling has been a significant development, expanding the scope of this reaction. mdpi.comnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction provides a means to introduce alkenyl groups onto the naphthalene ring of this compound. The reaction typically requires a palladium catalyst, a base, and a phosphine (B1218219) ligand. organic-chemistry.org The dehydrogenative Heck reaction is a related process that forms a C-C bond from two C-H bonds. mdpi.com

Sonogashira Reaction: The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly efficient for the formation of carbon-carbon triple bonds and can be used to introduce alkynyl moieties onto the this compound scaffold. researchgate.net The reaction is typically carried out under mild conditions, often at room temperature. wikipedia.orglibretexts.org

Table 3: Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ / Base | Aryl-substituted naphthaldehyde |

| Heck | Styrene | Pd(OAc)₂ / PPh₃ / Base | Alkenyl-substituted naphthaldehyde |

Reactivity of the Nitro Group

The reduction of the nitro group on the this compound scaffold to an amine is a pivotal transformation, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com This opens up new avenues for subsequent functionalization. A variety of methods are available for the reduction of aromatic nitro compounds. wikipedia.org

Commonly employed methods include:

Catalytic Hydrogenation: This is a widely used method for nitro reductions. commonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel are effective. masterorganicchemistry.comwikipedia.org A key consideration for this compound is the potential for dehalogenation (loss of the bromine atom) when using Pd/C. Raney nickel is often a preferred catalyst when the substrate contains aromatic halogens that need to be preserved. commonorganicchemistry.com

Metal/Acid Systems: The use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid) is a classic and mild method for reducing nitro groups to amines, often in the presence of other reducible functional groups. masterorganicchemistry.comcommonorganicchemistry.comscispace.com Tin(II) chloride (SnCl₂) is another mild reagent suitable for this purpose. commonorganicchemistry.com

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite can be used for the selective reduction of nitro groups, particularly when other reducible groups are present or when hydrogenation or strongly acidic conditions are not suitable. wikipedia.orgcommonorganicchemistry.com

The product of this reduction, 5-bromo-8-amino-1-naphthaldehyde, is a valuable intermediate for further synthesis. It should be noted that metal hydrides like lithium aluminum hydride (LiAlH₄) are generally not used for reducing aryl nitro compounds to amines as they tend to form azo compounds instead. wikipedia.orgcommonorganicchemistry.com

The nitro group is one of the most powerful electron-withdrawing groups, and its presence at the C8 position of this compound has a profound impact on the electronic properties and reactivity of the naphthalene core. nih.gov It deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) while activating it towards nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov

The deactivation in EAS occurs because the nitro group withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. nih.govyoutube.com In naphthalene, electrophilic attack generally favors the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the formation of a more stable carbocation intermediate that preserves one intact benzene (B151609) ring. youtube.com However, the strong deactivating effect of the existing nitro and bromo substituents would make further electrophilic substitution on this molecule very difficult, requiring harsh reaction conditions.

Conversely, this electron deficiency makes the aromatic ring susceptible to attack by nucleophiles. wikipedia.orgnih.gov The nitro group at C8, being in a peri position relative to the C1-aldehyde and in an ortho/para-like relationship to other positions on the ring system, can effectively stabilize the negative charge of the Meisenheimer complex formed during an SNAr reaction. wikipedia.orglibretexts.org This stabilization is crucial for facilitating the displacement of leaving groups, such as the bromine atom at C5, as discussed in the halogen exchange section. libretexts.orgresearchgate.net Studies on nitrophenanthrene derivatives have similarly shown that the addition of nitro groups significantly alters the electronic properties, decreasing the HOMO-LUMO energy gap and increasing electron affinity. researchgate.net

Functionalization of the Naphthalene Core

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic systems, avoiding the need for pre-functionalized starting materials. nih.govrsc.org For 1-substituted naphthalenes, such as this compound, the aldehyde group at C1 can act as a directing group to facilitate C-H activation at the adjacent ortho (C2) and peri (C8) positions. nih.govresearchgate.netanr.fr

While the C8 position is already occupied by a nitro group in the target compound, the principles of directed C-H activation are highly relevant for its analogues and for understanding the reactivity of the naphthalene core. The aldehyde group can coordinate to a metal catalyst, bringing it into proximity with the C-H bonds at the C2 and C8 positions. nih.gov

Peri-C-H Functionalization: The functionalization at the C8 (peri) position of 1-naphthaldehydes is a known strategy. nih.govanr.fr For instance, rhodium-catalyzed reactions using sulfhydryl directing groups have achieved peri-selective C-H activation and cyclization. acs.org

Ortho-C-H Functionalization: The C2 (ortho) position is also a common site for directed functionalization. The nitro group itself can act as a directing group for ortho-C-H activation, facilitating reactions like arylation and alkylation at the adjacent C7 position. rsc.org In the context of this compound, the aldehyde at C1 would likely direct functionalization to the C2 position. Studies have demonstrated highly regioselective ortho-C-H methylation of 1-naphthaldehydes using transient ligand strategies. nih.gov

These strategies allow for the introduction of various functional groups, including alkyl and aryl moieties, onto the naphthalene skeleton with high regioselectivity, offering a versatile approach to complex derivatives. nih.govnih.gov

Annulation reactions, which involve the construction of a new ring onto an existing molecular framework, represent a sophisticated strategy for extending the π-system of this compound. The aldehyde and the other functional groups on the naphthalene core can all serve as handles for building fused heterocyclic or carbocyclic systems.

The aldehyde group is a versatile starting point for condensation reactions. For example, it can react with amines and other components in multicomponent reactions to form fused heterocyclic structures. nih.gov The reaction of 1-naphthaldehyde (B104281) with amines and hydroxyquinolines can lead to the formation of complex adducts, demonstrating the aldehyde's reactivity in constructing larger systems. nih.gov

Furthermore, the functional groups at the peri-positions (C1 and C8) are geometrically poised for cyclization reactions to form a new six-membered ring. For instance, after the reduction of the C8-nitro group to an amine, the resulting 8-amino-1-naphthaldehyde could undergo intramolecular condensation or be used as a precursor for reactions leading to fused systems like naphthopyridines. The synthesis of naphtho[1,8-bc] nih.govnaphthyridines, for example, utilizes a nitropyridylnaphthalene intermediate where the nitro group is transformed and then involved in a cyclization to form the fused ring system. nih.gov Similarly, sulfhydryl-directed peri-selective C-H activation has been used to synthesize substituted naphtho[1,8-bc]thiopyrans. acs.org These examples highlight the potential of using the existing functional groups on this compound to construct elaborate, fused polycyclic architectures. thieme-connect.com

Advanced Spectroscopic and Structural Elucidation for Mechanistic and Derivatization Studies

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 5-Bromo-8-nitro-1-naphthaldehyde, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed to confirm the connectivity of atoms within the molecule.

Two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals and establishing the intricate bonding network of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbon atoms. sdsu.eduyoutube.com For this compound, COSY would be instrumental in tracing the connectivity of the protons on the naphthalene (B1677914) ring system, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu This technique allows for the direct assignment of carbon signals based on the known chemical shifts of their attached protons. columbia.edu It is significantly more sensitive than traditional ¹³C NMR experiments. columbia.edu

These 2D NMR methods, used in concert, provide a detailed and robust confirmation of the chemical structure of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and for monitoring the progress of chemical reactions. cardiff.ac.ukyoutube.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. youtube.com For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its functional groups. A strong absorption band around 1700 cm⁻¹ would be indicative of the C=O stretch of the aldehyde group. The presence of the nitro group would be confirmed by two strong stretching vibrations, typically in the regions of 1550-1475 cm⁻¹ (asymmetric stretch) and 1360-1290 cm⁻¹ (symmetric stretch). The C-Br stretching vibration would likely appear in the fingerprint region of the spectrum, at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. youtube.comyoutube.com While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in its polarizability. youtube.com Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the aromatic ring vibrations would be expected to be strong in the Raman spectrum.

Together, IR and Raman spectroscopy provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of its key functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio after ionization. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight.

X-ray Crystallography for Absolute Stereochemistry and Conformation

This technique would provide an unambiguous confirmation of the substitution pattern on the naphthalene ring and the planarity of the aromatic system. While specific crystallographic data for this compound is not available, studies on related compounds like 5,6-dibromoacenaphthene have shown that the naphthalene framework is essentially planar. scienceasia.org X-ray crystallography is the gold standard for structural elucidation and provides an unparalleled level of detail about the molecule's solid-state structure. researchgate.net

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Charge Transfer Characteristics

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule and its photophysical properties.

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the substituted naphthalene chromophore. The presence of the nitro group, a strong electron-withdrawing group, and the aldehyde group would likely cause a red-shift (a shift to longer wavelengths) in the absorption bands compared to unsubstituted naphthalene.

Fluorescence Spectroscopy: Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. While many aromatic compounds are fluorescent, nitronaphthalenes are generally considered to be practically non-fluorescent. nih.gov This is because the nitro group, being a strong electron-withdrawing group, often promotes efficient intersystem crossing to the triplet state, which quenches fluorescence. nih.gov However, the introduction of other substituents can sometimes modify the photophysical properties. For instance, some amino-substituted nitronaphthalenes exhibit weak fluorescence or phosphorescence at low temperatures. nih.gov The fluorescence properties of this compound would need to be experimentally determined to understand its excited-state behavior.

Computational and Theoretical Investigations of 5 Bromo 8 Nitro 1 Naphthaldehyde and Its Reaction Pathways

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium to large-sized molecules. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (the optimized geometry) and to map the distribution of electrons within the molecule.

For 5-Bromo-8-nitro-1-naphthaldehyde, a key structural feature is the presence of substituents at the peri-positions (C1 and C8) of the naphthalene (B1677914) core. The aldehyde group at C1 and the nitro group at C8 cause significant steric strain. This forces the substituents to deviate from the plane of the naphthalene rings to relieve the strain, a well-documented phenomenon in 1,8-disubstituted naphthalenes. nih.gov DFT calculations can precisely quantify the bond angles and dihedral angles that describe this out-of-plane distortion. The electron-withdrawing nature of the aldehyde, nitro group, and bromine atom also profoundly influences the electronic landscape of the aromatic system.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

In this compound, the presence of three electron-withdrawing groups (nitro, bromo, and aldehyde) is expected to significantly lower the energy of the LUMO, making the molecule a potent electrophile. The nitro group, in particular, is known to be a primary determinant of the LUMO energy in aromatic compounds. nih.gov This low-lying LUMO would be centered over the naphthalene ring and the nitro group, indicating that these are the most likely sites for nucleophilic attack. The HOMO, conversely, would be expected to have a lower energy compared to unsubstituted naphthalene, indicating reduced nucleophilicity.

Table 1: Expected Qualitative Effects of Substituents on the Frontier Orbitals of this compound

| Substituent Group | Position | Electronic Effect | Expected Impact on HOMO Energy | Expected Impact on LUMO Energy | Expected Impact on HOMO-LUMO Gap |

| Aldehyde (-CHO) | 1 | Strong Electron-Withdrawing | Lower | Lower | Decrease |

| Bromine (-Br) | 5 | Weak Electron-Withdrawing (Inductive), Weak Donating (Resonance) | Slightly Lower | Slightly Lower | Minor Decrease |

| Nitro (-NO₂) | 8 | Very Strong Electron-Withdrawing | Significantly Lower | Significantly Lower | Decrease |

This table represents expected trends based on the general principles of physical organic chemistry.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which closely aligns with the familiar Lewis structure concept. researchgate.net This method allows for the quantitative analysis of charge distribution and the stabilizing effects of electron delocalization.

An NBO analysis of this compound would provide a detailed picture of its electronic structure. It would quantify the polarization of the C=O bond in the aldehyde, the C-N bond in the nitro group, and the C-Br bond. More importantly, it reveals hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. The stabilization energy, E(2), associated with these interactions can be calculated using second-order perturbation theory. researchgate.net

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an indispensable tool for mapping the complete pathway of a chemical reaction. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, a detailed reaction mechanism can be constructed.

For this compound, several transformations are of interest. A primary reaction is the nucleophilic addition to the aldehyde's carbonyl carbon. An energetic profile for this reaction, calculated using DFT, would show the energy change as a nucleophile approaches the carbonyl group. It would identify the transition state—the highest energy point on the reaction coordinate—and its structure. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

Due to the strong electron-withdrawing effect of the nitro and bromo substituents, the carbonyl carbon is rendered highly electrophilic. Therefore, the activation energy for nucleophilic addition is expected to be relatively low compared to that of unsubstituted 1-naphthaldehyde (B104281).

Another potential transformation is the nucleophilic aromatic substitution of the bromine atom. While typically difficult on an electron-rich naphthalene ring, the presence of the powerful electron-withdrawing nitro group, particularly at the peri-position, could make such a reaction feasible under certain conditions. DFT calculations could compare the energetic barriers for addition-elimination pathways at different positions on the ring.

A relevant example would be the catalytic reduction of the nitro group in this compound to an amino group, a common and important transformation. A hypothetical catalytic cycle using a transition metal catalyst (e.g., Palladium) could be modeled. DFT calculations would be used to:

Model the adsorption of the naphthaldehyde onto the catalyst surface.

Calculate the energetic barriers for the sequential hydrogenation steps of the nitro group.

Investigate the role of the catalyst in activating the hydrogen and the nitro group.

Model the desorption of the final product, 5-bromo-8-amino-1-naphthaldehyde, regenerating the catalyst.

By mapping the potential energy surface of the entire cycle, the rate-determining step can be identified, and insights into how to optimize the catalyst or reaction conditions can be gained.

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Studies

Structure-Activity and Structure-Property Relationship (SAR/SPR) studies aim to establish a clear link between a molecule's chemical structure and its resulting activity or properties. Computational methods can provide quantitative descriptors that form the basis of these relationships.

For nitroaromatic compounds, a key relationship has been established between their biological activity (e.g., mutagenicity) and their electronic properties. Specifically, the energy of the LUMO is a critical determinant; a lower LUMO energy often correlates with higher activity, as it facilitates the reduction of the nitro group, which is often the first step in its metabolic activation. nih.gov

For this compound, the combination of substituents provides a unique platform for SAR/SPR analysis. The aldehyde group offers a reactive handle for synthetic modifications, the nitro group strongly influences the electronic properties and potential biological activity, and the bromine atom provides another site for modification (e.g., through cross-coupling reactions) and modulates the molecule's hydrophobicity.

Table 2: Illustrative Structure-Property Relationships for this compound Derivatives

| Structural Modification | Key Descriptor Affected | Predicted Change in Property/Reactivity |

| Reduction of -NO₂ to -NH₂ | LUMO Energy | Increases LUMO energy, decreasing electrophilicity. The -NH₂ group becomes a strong electron-donating group. |

| Oxidation of -CHO to -COOH | Carbonyl Electrophilicity | Removes the electrophilic aldehyde carbon, replacing it with a less reactive carboxylic acid group. |

| Replacement of -Br with -H | Molecular Weight / LUMO Energy | Decreases molecular weight. Minor increase in LUMO energy. |

| Suzuki coupling at -Br position | Steric Hindrance / Conjugation | Increases steric bulk and extends the π-conjugated system, which would alter optical and electronic properties. |

This table provides a qualitative prediction of how structural changes would impact the molecule's properties, based on established chemical principles.

Through systematic computational analysis of related analogues, a quantitative structure-activity relationship (QSAR) model could be developed. Such a model would use calculated descriptors (e.g., LUMO energy, dipole moment, atomic charges) to predict the reactivity or a specific property of new, unsynthesized derivatives, thereby guiding synthetic efforts toward molecules with desired characteristics.

Solvent Effects and Environmental Impact on Reaction Outcomes

The choice of solvent is a critical parameter in the synthesis and reaction pathways of this compound, profoundly influencing reaction rates, product yields, and selectivity. Furthermore, the environmental impact of these processes is increasingly under scrutiny, prompting a shift towards greener and more sustainable chemical practices. This section explores the computational and theoretical considerations of solvent effects on the reactions of this compound and the associated environmental implications.

Detailed Research Findings

Reactions involving this compound, particularly nucleophilic aromatic substitution (SNAr), are highly sensitive to the surrounding solvent medium. The solvent's polarity, proticity, and ability to stabilize charged intermediates and transition states play a crucial role in the reaction kinetics and outcome.

Solvent Polarity and Reaction Rates:

The polarity of the solvent can significantly accelerate or decelerate a reaction. In the context of SNAr reactions, which are common for nitro-aromatic compounds like this compound, the effect of solvent polarity depends on the charge distribution in the reactants and the transition state.

Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds and are effective at solvating both anions and cations. They can stabilize the negatively charged Meisenheimer complex, a key intermediate in many SNAr reactions, thus potentially increasing the reaction rate. However, they can also solvate the nucleophile, reducing its reactivity and slowing down the reaction.

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) lack acidic protons but have high dielectric constants. They are excellent at solvating cations but less so for anions. This can leave the nucleophile more "naked" and reactive, often leading to a significant increase in the rate of SNAr reactions.

Nonpolar Solvents: Solvents like toluene (B28343) and hexane (B92381) are generally poor choices for reactions involving charged species, as they cannot effectively stabilize the polar intermediates and transition states, often resulting in very slow reaction rates.

While specific kinetic data for the reactions of this compound across a range of solvents is not extensively documented in publicly available literature, general principles of SNAr reactions suggest a strong dependence on the solvent's properties. For instance, in the synthesis of related naphthalimide derivatives, the choice of solvent has been shown to be critical for achieving good yields.

Environmental Impact and Green Chemistry Considerations:

The synthesis of this compound and its subsequent reactions have environmental implications related to the use of hazardous reagents, solvents, and the generation of waste. Traditional nitration methods, for example, often employ a mixture of concentrated nitric and sulfuric acids, leading to the formation of large quantities of acidic waste.

In recent years, there has been a considerable push towards developing "greener" synthetic methodologies. For the synthesis of nitronaphthalenes, this includes:

Use of Solid Acid Catalysts: Zeolites and other solid acid catalysts can be used in place of strong mineral acids for nitration, reducing the amount of corrosive and hazardous waste.

Solvent-Free Reactions: Performing reactions in the absence of a solvent (neat conditions) or using alternative, more environmentally benign solvents like water or supercritical fluids can significantly reduce the environmental footprint of a chemical process. For example, the synthesis of certain naphthoxazine-3-one derivatives has been successfully achieved under solvent-free conditions using microwave irradiation, which can also lead to shorter reaction times and higher yields.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a key principle of green chemistry. This reduces the generation of by-products and waste.

The environmental impact of a chemical process can be quantitatively assessed using various metrics, such as the E-factor (Environmental Factor), which measures the mass of waste produced per unit of product, and the Process Mass Intensity (PMI), which considers the total mass used in a process to produce a certain mass of product. Adopting greener synthetic strategies aims to minimize these values.

Interactive Data Tables

Due to the limited availability of specific experimental data for the reaction of this compound in a variety of solvents within the searched literature, the following table presents hypothetical data based on general principles of SNAr reactions to illustrate potential solvent effects.

Table 1: Hypothetical Solvent Effects on the Nucleophilic Substitution of this compound with a Generic Nucleophile (Nu)

| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Relative Rate | Potential Observations |

| Hexane | 1.9 | Nonpolar | Very Low | Poor solubility of reactants, minimal reaction. |

| Toluene | 2.4 | Nonpolar | Very Low | Limited solubility, slow reaction rate. |

| Diethyl Ether | 4.3 | Polar Aprotic | Low | Moderate solubility, but low polarity limits rate. |

| Chloroform | 4.8 | Polar Aprotic | Moderate | Used in the synthesis of the related 5-bromo-8-nitroisoquinoline. |

| Ethyl Acetate | 6 |

Research Applications in Advanced Chemical Synthesis and Materials Science

5-Bromo-8-nitro-1-naphthaldehyde as a Key Intermediate in Multi-step Organic Synthesis

Multi-step synthesis allows for the construction of complex molecules from simpler starting materials. osi.lvresearchgate.netfigshare.com Within this framework, this compound acts as a pivotal precursor, enabling the introduction of the functionalized naphthalene (B1677914) unit into larger, more intricate structures.

The bromine atom at the 5-position of the naphthaldehyde ring is particularly useful for carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, allowing for the coupling of aryl halides with organoboron compounds. libretexts.org Research has shown that bromo-nitro-naphthaldehyde derivatives can effectively undergo Suzuki coupling with various aryl boronic acids to create more extensive π-conjugated systems. acs.org This reaction proceeds efficiently without negatively affecting the sensitive nitro and aldehyde functionalities, demonstrating its robustness. acs.org

This capability allows for the synthesis of complex biaryl and poly-aryl scaffolds, which are foundational structures in many advanced materials. The reaction's tolerance for diverse functional groups on the coupling partner further expands its utility. nih.govnih.gov

Table 1: Potential Suzuki-Miyaura Coupling Partners for this compound

| Coupling Partner (Ar-B(OH)₂) | Resulting Scaffold Type | Potential Application Area |

|---|---|---|

| Phenylboronic acid | 5-Phenyl-8-nitro-1-naphthaldehyde | Core for liquid crystals, dyes |

| Thiophene-2-boronic acid | 5-(Thiophen-2-yl)-8-nitro-1-naphthaldehyde | Organic semiconductor precursor |

| Pyridine-4-boronic acid | 5-(Pyridin-4-yl)-8-nitro-1-naphthaldehyde | Ligand for metal complexes, functional material |

This method provides a direct route to elaborate the naphthalene core, creating tailored molecular frameworks for specific applications.

The aldehyde and nitro groups of this compound are key gateways to a wide variety of heterocyclic compounds. Heterocycles are integral to pharmaceuticals, agrochemicals, and functional materials like dyes and sensors. chim.it

The aldehyde group readily participates in condensation reactions, particularly with amine-containing reagents to form Schiff bases (imines). nih.gov These imines can be intermediates in the synthesis of more complex heterocycles or can be stable final products themselves. For example, condensation of 8-nitro-1-naphthaldehyde derivatives with acetone (B3395972) under basic conditions is a known route to produce peri-naphthindigo (PNI) dyes, a class of intensely colored compounds. acs.org

Furthermore, the compound's structure is analogous to other bromo-nitro aromatics that undergo sequential nucleophilic substitution reactions. In these cases, the bromine atom and the nitro group can be displaced by different nucleophiles to build fused heterocyclic systems. osi.lv The aldehyde can also be used as a reactant in multicomponent reactions, where several simple molecules combine in a single step to form complex products, such as in the synthesis of pyrazole (B372694) derivatives through a Knoevenagel condensation followed by a Michael addition. rsc.org

Table 2: Examples of Heterocyclic Systems Derived from Naphthaldehyde Precursors

| Reactant(s) | Reaction Type | Resulting Heterocyclic System |

|---|---|---|

| Acetone (in base) | Baeyer-Drewson Condensation | Peri-Naphthindigo |

| Primary Amines (e.g., Aniline) | Condensation | Schiff Base (Imine) |

| Hydrazine Derivatives | Condensation/Cyclization | Pyrazolo-naphthalene |

The ability to construct such a diverse range of heterocyclic structures underscores the compound's value as a versatile synthetic intermediate.

Exploration in Functional Materials Development

The unique electronic and structural features of the this compound scaffold make it an attractive building block for the rational design of functional materials.

Naphthalene-based compounds, particularly 1,8-naphthalimides, are a well-established class of fluorophores used in a variety of applications, including fluorescent probes and organic light-emitting diodes (OLEDs). rsc.org this compound is a strategic precursor for accessing these materials. The synthesis of 1,8-naphthalimides typically involves the reaction of a 1,8-naphthalic anhydride (B1165640) with a primary amine. rsc.orggoogle.comuctm.edu The aldehyde group of the title compound can be oxidized to a carboxylic acid, which, together with the adjacent carbon at the 8-position, can form the necessary anhydride ring.

Crucially, the substituents on the naphthalene ring heavily influence the resulting material's photophysical properties. The nitro group can be readily reduced to an amino group. An amino group at this position acts as a powerful electron-donating group, which can induce an intramolecular charge transfer (ICT) character, often leading to desirable properties like large Stokes shifts and sensitivity to the local environment. rsc.org

Furthermore, the aldehyde itself is a reactive handle for creating fluorescent sensors. The condensation of a naphthaldehyde with an amine-containing fluorophore or receptor can form a Schiff base, a reaction that is often used to create "turn-on" or "turn-off" fluorescent probes for detecting specific analytes like metal ions. nih.govCurrent time information in Pasuruan, ID.nih.gov The synthesis of fluorescent probes based on naphthalene anhydride has been shown to be effective for the detection of ions like copper. figshare.comnih.gov

The development of functional polymers with tailored properties is a major focus of materials science. Aldehyde-functionalized monomers and polymers are valuable platforms because the aldehyde group can undergo a variety of chemical transformations under mild conditions. nih.govgoogle.com this compound can be envisioned as a monomer in several polymerization strategies.

For instance, condensation polymerization with di- or poly-amines could yield polyimines (poly-Schiff bases), a class of polymers known for their thermal stability and chelating properties. Alternatively, the bromine atom provides a handle for metal-catalyzed cross-coupling polymerization, a powerful method for creating conjugated polymers used in organic electronics.

Naphthalene-based polymers, synthesized through methods like Friedel-Crafts alkylation, are known for their high thermal stability and char yield. nih.gov Incorporating the this compound monomer into such a polymer backbone would introduce pendant aldehyde and nitro functionalities. These groups could then be used for post-polymerization modification, allowing for the covalent attachment of other molecules or for tuning the polymer's surface properties for applications in catalysis or advanced coatings. nih.gov For example, pyrolysis of functionalized naphthalene polymers is a known route to creating carbonaceous anodes for sodium-ion batteries. rsc.org

The principles of molecular recognition rely on designing a host molecule with a specific size, shape, and set of non-covalent interactions to selectively bind a target guest molecule. The rigid naphthalene scaffold of this compound provides a well-defined platform upon which to build such molecular receptors.

The reactive handles (aldehyde, bromo, nitro) can be used to construct complex cavities and binding sites. For example, Suzuki coupling reactions (Section 6.1.1 ) can be used to attach larger aromatic panels, creating a deeper binding pocket. The aldehyde group can be converted into a Schiff base or other hydrogen-bonding motifs. nih.gov The development of naphthalene-based fluorophores whose emission is sensitive to solvent polarity or pH demonstrates their utility as environmental sensors. researchgate.net By designing a system where the binding of a specific, non-biological analyte (e.g., a pollutant, an explosive vapor, or a metal ion) perturbs the electronic structure of the naphthalene system, a detectable change in fluorescence or color can be achieved. This forms the basis of a chemosensor. figshare.comnih.gov

Future Research Directions and Emerging Paradigms

Unexplored Synthetic Routes for Enhanced Sustainability and Efficiency

The development of novel synthetic pathways for 5-Bromo-8-nitro-1-naphthaldehyde is a key area for future research, with a strong emphasis on improving sustainability and efficiency. Current synthetic approaches often rely on classical nitration and bromination reactions which may involve harsh conditions and the generation of significant chemical waste. Future strategies could focus on late-stage functionalization and the use of catalytic systems to minimize environmental impact and improve atom economy.

Potential Sustainable Synthetic Approaches:

| Methodology | Potential Advantage | Research Focus |

| Catalytic Nitration | Use of solid acid catalysts like zeolites could offer higher regioselectivity and easier separation compared to traditional sulfuric/nitric acid mixtures, reducing corrosive waste. | Screening of various catalysts (e.g., HZSM-5) to optimize selectivity for the 8-position on a 5-bromo-1-naphthaldehyde (B1332838) precursor. |

| C-H Activation/Halogenation | Direct C-H bromination of 8-nitro-1-naphthaldehyde using modern catalytic methods would be more atom-economical than traditional routes involving sandmeyer-type reactions. | Development of palladium or copper-based catalytic systems for regioselective C-H halogenation on the naphthalenic core. |

| Microwave-Assisted Synthesis | This technique has the potential to drastically reduce reaction times for key steps like nitration or nucleophilic substitution, leading to higher throughput and lower energy consumption. | Optimization of microwave parameters (temperature, time, power) for the synthesis of the target compound or its precursors. |

Investigation of Novel Reactivity Patterns and Unconventional Bond Activations

The trifunctional nature of this compound offers a rich landscape for exploring novel chemical reactions and bond activations that have not yet been systematically investigated. The interplay between the electron-withdrawing nitro group, the reactive aldehyde, and the versatile bromo substituent can be exploited to create complex molecular architectures.

Future research should focus on leveraging each functional group for selective transformations:

The C-Br Bond: This site is a prime candidate for a variety of cross-coupling reactions. For instance, Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions could be used to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the synthesis of a diverse library of derivatives.

The Nitro Group: The strong electron-withdrawing nature of the nitro group activates the aromatic system. Its selective reduction to an amino group would yield a new building block, 5-bromo-8-amino-1-naphthaldehyde, opening pathways to amides, sulfonamides, or the formation of fused heterocyclic systems. The reduction of nitro groups is a well-established transformation in flow chemistry, often utilizing packed-bed reactors with catalysts. chemrxiv.org

The Aldehyde Group: The aldehyde function is a gateway to numerous transformations. It can participate in condensation reactions to form Schiff bases and hydrazones, which are valuable in coordination chemistry and for creating photoactive materials. It also allows for chain extension via Wittig or Horner-Wadsworth-Emmons reactions.

Unconventional C-H Activation: The specific substitution pattern may direct further functionalization at other positions on the naphthalene (B1677914) ring through transition-metal-catalyzed C-H activation, a frontier area in organic synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and modification of this compound are ideally suited for integration with modern automated flow chemistry platforms. bohrium.comresearchgate.net This technology offers substantial improvements in safety, efficiency, and reproducibility over traditional batch synthesis. bohrium.com

Key advantages for this specific compound include:

Enhanced Safety: Nitration is a highly exothermic and potentially hazardous reaction. Confining this process to the small volume of a microreactor in a flow system drastically improves heat transfer and minimizes the risk of thermal runaway. researchgate.net

Process Optimization: Automated flow systems, often coupled with machine learning algorithms and real-time analytics (Process Analytical Technology - PAT), allow for rapid optimization of reaction conditions such as temperature, pressure, and residence time to maximize yield and purity. chemrxiv.orgscribd.com

A potential automated flow synthesis could involve a packed-bed reactor for the nitration step, followed by an in-line liquid-liquid separation to remove the acid, and then a second reactor module for a subsequent catalytic coupling reaction. chemrxiv.org

Development of Supramolecular Assemblies Utilizing this compound Motifs

The distinct electronic and steric properties of this compound make it an excellent candidate for use as a building block in supramolecular chemistry and crystal engineering. The formation of well-defined, non-covalent assemblies is governed by a combination of intermolecular forces.

Analogous studies on similarly functionalized molecules, such as bromo-nitrosalicylaldehyde derivatives, show that a rich variety of interactions can be expected to direct self-assembly. nih.govresearchgate.net

Potential Intermolecular Interactions and Their Role in Supramolecular Assembly:

| Interaction Type | Description | Potential Role in Assembly |

| Hydrogen Bonding | The oxygen atom of the aldehyde can act as a hydrogen bond acceptor. Derivatives, such as hydrazones, introduce N-H donors that can form strong, directional hydrogen bonds. nih.govresearchgate.net | Formation of one-dimensional chains or two-dimensional sheets. nih.gov |

| Halogen Bonding | The bromine atom can act as an electrophilic "halogen bond donor," interacting with Lewis basic sites like the nitro group's oxygen atoms on an adjacent molecule. | Linkage of primary hydrogen-bonded structures into more complex three-dimensional networks. |

| π-π Stacking | The electron-deficient naphthaldehyde core, due to the nitro group, can engage in stacking interactions with electron-rich aromatic systems. nih.govresearchgate.net | Stabilization of layered structures and influencing photophysical properties. researchgate.net |

| C-H···O/Br Interactions | Weak hydrogen bonds involving aromatic C-H donors and the oxygen or bromine atoms as acceptors can provide additional stability. nih.gov | Fine-tuning the packing arrangement and contributing to the overall stability of the crystal lattice. nih.govresearchgate.net |

Future research in this area would involve synthesizing the compound and its derivatives and systematically studying their crystallization and self-assembly behavior to create new materials with tailored properties, such as nonlinear optical activity or selective guest recognition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.